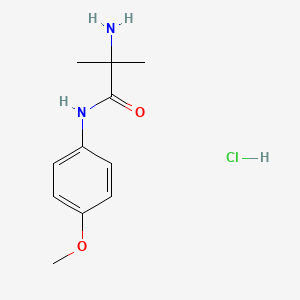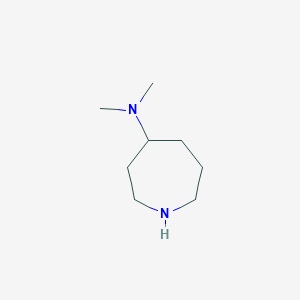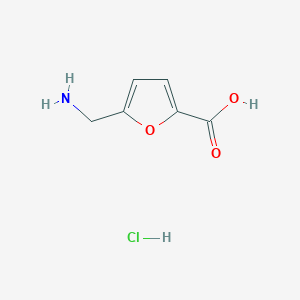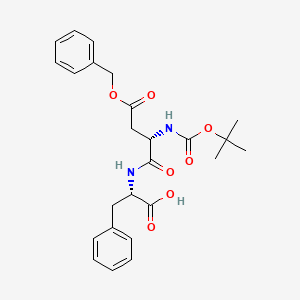
2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride
Descripción general
Descripción
“2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” is a chemical compound. Its IUPAC name is 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride . It has a molecular weight of 216.67 and its molecular formula is C9H13ClN2O2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” can be represented by the SMILES notation: O=C(NC1=CC=C(OC)C=C1)CN.[H]Cl . This notation represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis
“2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” is a solid at room temperature . It has a molecular weight of 216.67 and its molecular formula is C9H13ClN2O2 .Aplicaciones Científicas De Investigación
Chemical and Pharmacologic Properties
The chemical and pharmacologic properties of compounds related to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, such as Metoclopramide, have been studied. Metoclopramide is noted for its stability, solubility in water, and absorption through various routes. It's structurally related to methoxyprocainamide and differs from commonly used antiemetics such as anticholinergics and phenothiazines (Tornetta, 1969).
In Vivo Metabolism
Research on the in vivo metabolism of structurally related compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, has been conducted. This study identified various metabolites, suggesting multiple metabolic pathways operative in rats (Kanamori et al., 2002).
Imaging in Parkinson's Disease
The synthesis of certain compounds related to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, such as [11C]HG-10-102-01, has been explored for potential use in imaging LRRK2 enzyme in Parkinson's disease. This reflects its potential application in medical imaging and diagnosis (Wang et al., 2017).
Cytotoxicity Studies
Compounds like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, related to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research and therapy (Hassan et al., 2014).
Preparation and Characterization in Polymer Research
The preparation and characterization of cationic poly(N-isopropylacrylamide) copolymer latexes using compounds like 2-aminoethyl-methacrylate hydrochloride, closely related to the chemical , have been studied. This research is significant in the field of polymer science and technology (Meunier et al., 1995).
Designing Anticancer Agents
Research into functionalized amino acid derivatives, similar to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, has been conducted to explore their potential in designing new anticancer agents. This highlights the compound's relevance in drug discovery and development (Kumar et al., 2009).
Safety and Hazards
The safety information available indicates that “2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” is harmful . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 .
Propiedades
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-11(2,12)10(14)13-8-4-6-9(15-3)7-5-8;/h4-7H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFKECDTEWQLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)

![6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1525597.png)
![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)





![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)
![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)


